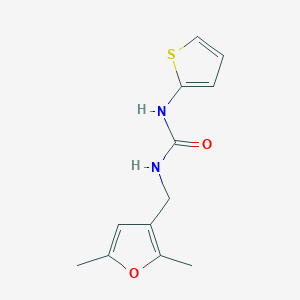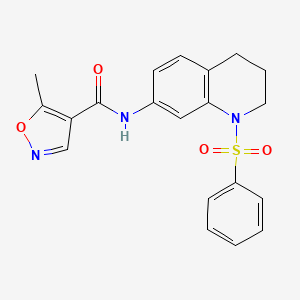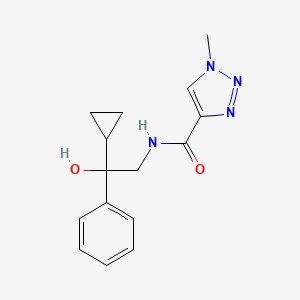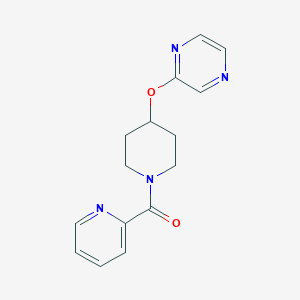![molecular formula C17H19N3O3 B2496011 N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide CAS No. 1902931-97-8](/img/structure/B2496011.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . Quinoxaline derivatives, such as the one you mentioned, are used in various fields of medicine and pharmacy .
Synthesis Analysis
Quinoxalines can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds can produce quinoxaline .Molecular Structure Analysis
Quinoxaline is composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen .Chemical Reactions Analysis
The synthesis of quinoxalines has seen significant advancements, particularly in transition-metal-free conditions . A wide variety of substituents present on the alkenes ring can smoothly anticipate the reaction under this metal-free approach .Physical And Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .Aplicaciones Científicas De Investigación
Antibacterial Agents
Compounds containing the 1,4-benzodioxane moiety have shown significant antibacterial activity . Specifically, they have been found to inhibit biofilm growth in pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . This suggests that these compounds could be developed into effective antibacterial agents.
Alzheimer’s Disease Treatment
Some derivatives of these compounds have been synthesized as potential therapeutic agents for Alzheimer’s disease . These compounds inhibit cholinesterase enzymes, which play a key role in the progression of Alzheimer’s disease .
Anti-Cancer Agents
Quinoxaline derivatives have been found to exhibit anti-cancer and anti-proliferative activities . They have been used in the design and development of numerous bioactive molecules .
Dyes and Fluorescent Materials
Quinoxaline scaffolds have been used in the design and development of dyes and fluorescent materials . These compounds have shown a wide range of physicochemical activities .
Electroluminescent Materials
Quinoxaline derivatives have also been used in the development of electroluminescent materials . These materials are used in a variety of applications, including light-emitting diodes (LEDs) and other electronic devices .
Organic Sensitizers for Solar Cell Applications
Quinoxaline derivatives have been used as organic sensitizers in solar cell applications . These compounds can absorb light and convert it into electrical energy, making them useful in the development of solar cells .
Polymeric Optoelectronic Materials
Quinoxaline derivatives have been used in the development of polymeric optoelectronic materials . These materials have applications in a variety of fields, including telecommunications, data storage, and display technologies .
Anti-Inflammatory Agents
Compounds containing the 1,4-benzodioxane moiety have shown anti-inflammatory activity . This suggests that these compounds could be developed into effective anti-inflammatory agents .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(11-1-3-13-14(9-11)19-6-5-18-13)20-12-2-4-15-16(10-12)23-8-7-22-15/h1,3,5-6,9,12,15-16H,2,4,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORBSGJBOJTOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC4=NC=CN=C4C=C3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B2495943.png)



![Ethyl 4-[[2-[[5-[(2,3-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2495951.png)